An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrimidine-2-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrimidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and spectral characteristics of Imidazo[1,2-a]pyrimidine-2-carbaldehyde. This heterocyclic aldehyde is a key building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities based on the imidazo[1,2-a]pyrimidine core.
Molecular Structure and Physicochemical Properties
Imidazo[1,2-a]pyrimidine-2-carbaldehyde possesses a fused bicyclic heteroaromatic system, which imparts a unique combination of electronic and steric properties. The presence of the aldehyde functional group at the 2-position provides a reactive handle for a wide array of chemical transformations.
Chemical Structure:
Caption: Chemical structure of Imidazo[1,2-a]pyrimidine-2-carbaldehyde.
Table 1: Physicochemical Properties of Imidazo[1,2-a]pyrimidine-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 143982-40-5 | [1] |
| Molecular Formula | C₇H₅N₃O | [1] |
| Molecular Weight | 147.14 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [1] |
| Melting Point | 209-210 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO and DMF. Limited solubility in other common organic solvents. | General knowledge |
| pKa | Not available | |
| LogP | Not available | |
| Storage Temperature | 2-8 °C | [1] |
Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde
The synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde can be achieved through a multi-step process starting from commercially available 2-aminopyrimidine. A common and effective route involves the initial formation of a dichloromethyl intermediate followed by hydrolysis.
Synthetic Workflow:
Caption: General synthetic workflow for Imidazo[1,2-a]pyrimidine-2-carbaldehyde.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine [2]
-
To a solution of 2-aminopyrimidine (1.0 eq) in ethanol, add 1,1,3-trichloroacetone (1.0 eq).
-
Reflux the reaction mixture for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-(dichloromethyl)imidazo[1,2-a]pyrimidine, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Expert Insight: The use of ethanol as a solvent is crucial as it facilitates the dissolution of the starting materials and allows for the reaction to proceed at a controlled reflux temperature. The precipitation of the product upon cooling simplifies the purification process, often yielding a product of sufficient purity for the next step without the need for column chromatography.
Step 2: Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde [2]
-
Suspend the 2-(dichloromethyl)imidazo[1,2-a]pyrimidine (1.0 eq) obtained from the previous step in water.
-
Add calcium carbonate (CaCO₃, 5.0 eq) to the suspension.
-
Reflux the mixture for 1 hour. The hydrolysis of the dichloromethyl group to the aldehyde is typically rapid under these conditions.
-
After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford Imidazo[1,2-a]pyrimidine-2-carbaldehyde as a pale yellow solid.
-
Expert Insight: Calcium carbonate acts as a mild base to neutralize the hydrochloric acid formed during the hydrolysis, preventing potential side reactions and degradation of the product. The large excess of CaCO₃ ensures the reaction goes to completion. The choice of ethyl acetate for extraction is based on its ability to dissolve the product while having limited miscibility with water.
Chemical Reactivity
The aldehyde functionality of Imidazo[1,2-a]pyrimidine-2-carbaldehyde is the primary site of its chemical reactivity, allowing for a variety of transformations to introduce molecular diversity.
Reactivity Overview:
Caption: Key reactions of Imidazo[1,2-a]pyrimidine-2-carbaldehyde.
3.1. Imine (Schiff Base) Formation:
The aldehyde readily undergoes condensation reactions with primary amines to form imine (Schiff base) derivatives. This reaction is typically catalyzed by a mild acid and can be performed under conventional heating or microwave irradiation.[2][3]
-
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards product formation.
Experimental Protocol for Imine Synthesis (Microwave-assisted): [3]
-
In a microwave-safe vessel, combine Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq), an aromatic amine (1.05 eq), and anhydrous magnesium sulfate (1.0 eq) in ethyl alcohol.
-
Stir the mixture at room temperature for 5 minutes.
-
Irradiate the mixture in a microwave synthesizer at a suitable power and temperature (e.g., 200 W, 80-85 °C) for 40-120 minutes.
-
Monitor the reaction by TLC. Upon completion, evaporate the solvent.
-
Dissolve the residue in dichloromethane, filter to remove magnesium sulfate, and wash the organic layer with water.
-
Dry the organic layer with anhydrous sodium sulfate, evaporate the solvent, and purify the product by flash chromatography.
3.2. Reduction to Amines:
The imine derivatives can be subsequently reduced to the corresponding secondary amines using a variety of reducing agents, such as sodium borohydride (NaBH₄).[3]
Experimental Protocol for Imine Reduction: [3]
-
Dissolve the imine derivative (1.0 eq) in methanol at room temperature.
-
Cool the solution in an ice bath and add sodium borohydride (4.0 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the amine derivative.
3.3. Multicomponent Reactions:
Imidazo[1,2-a]pyrimidine-2-carbaldehyde is a valuable substrate in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. For instance, it can participate in a one-pot, sequential two-step reaction with benzil, a primary amine, and ammonium acetate to synthesize highly substituted imidazole derivatives.[4][5]
-
Mechanistic Insight: The reaction likely proceeds through the initial formation of an imine from the aldehyde and the primary amine. This is followed by a series of condensation and cyclization steps involving benzil and ammonia (generated from ammonium acetate) to form the final imidazole ring system.
Spectral Characteristics
¹H NMR: The proton NMR spectrum of the imidazo[1,2-a]pyrimidine core typically shows characteristic signals for the aromatic protons. The aldehyde proton is expected to appear as a singlet in the downfield region (around 9-10 ppm). The protons on the pyrimidine and imidazole rings will exhibit distinct chemical shifts and coupling patterns.[2][6]
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the range of 180-190 ppm. The signals for the carbons of the fused heterocyclic system will appear in the aromatic region.[6]
FT-IR: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. C-H stretching vibrations of the aromatic rings and the aldehyde proton will also be present.[2][6]
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 147.14). Fragmentation patterns can provide further structural information.[6]
Applications in Drug Discovery
The Imidazo[1,2-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7][8] Derivatives of Imidazo[1,2-a]pyrimidine-2-carbaldehyde have shown a wide range of biological activities, making this compound a valuable starting point for the development of new drugs.
5.1. Anticancer Activity:
Numerous derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated for their potential as anticancer agents.[6] For example, imine derivatives of Imidazo[1,2-a]pyrimidine-2-carbaldehyde have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines, with some compounds showing promising inhibitory effects.[2]
5.2. Antimicrobial Activity:
The imidazo[1,2-a]pyrimidine nucleus is also associated with antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains, demonstrating the potential of this scaffold in the development of new anti-infective agents.[9][10]
5.3. Anti-inflammatory Activity:
Derivatives of imidazo[1,2-a]pyrimidine have also been explored for their anti-inflammatory potential.[7] The ability to modify the core structure through reactions at the 2-carbaldehyde position allows for the fine-tuning of biological activity.
Safety and Handling
Imidazo[1,2-a]pyrimidine-2-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: May cause skin and eye irritation. May cause respiratory irritation.[11][12]
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.[11][12][13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Store at 2-8 °C for long-term stability.[1]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[11]
Conclusion
Imidazo[1,2-a]pyrimidine-2-carbaldehyde is a versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the generation of compound libraries for biological screening. This guide has provided a comprehensive overview of its key physicochemical properties, synthetic methodologies, chemical reactivity, and spectral characteristics to aid researchers in their efforts to develop novel therapeutic agents based on this promising scaffold.
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